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Tris(dimethylamino)phenylsilane

Atomic Layer Deposition SiO2 thin films Semiconductor precursors

Tris(dimethylamino)phenylsilane (PhSi(NMe2)3, also known as phenyltris(dimethylamino)silane) is an organosilicon compound with molecular formula C12H23N3Si and molecular weight 237.42 g/mol. It consists of a central silicon atom bonded to one phenyl group and three dimethylamino ligands.

Molecular Formula C12H23N3Si
Molecular Weight 237.42 g/mol
CAS No. 4840-75-9
Cat. No. B1581579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)phenylsilane
CAS4840-75-9
Molecular FormulaC12H23N3Si
Molecular Weight237.42 g/mol
Structural Identifiers
SMILESCN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C
InChIInChI=1S/C12H23N3Si/c1-13(2)16(14(3)4,15(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
InChIKeyVJDVRUZAQRISHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)phenylsilane (CAS 4840-75-9) Procurement and ALD Precursor Technical Profile


Tris(dimethylamino)phenylsilane (PhSi(NMe2)3, also known as phenyltris(dimethylamino)silane) is an organosilicon compound with molecular formula C12H23N3Si and molecular weight 237.42 g/mol . It consists of a central silicon atom bonded to one phenyl group and three dimethylamino ligands . The compound exhibits a boiling point of 143 °C at reduced pressure (143-144 °C at 32 Torr), density of 0.965 g/cm³, refractive index of 1.5039, and a flash point of 46 °C . Its hydrolytic sensitivity rating of 7 indicates slow reaction with moisture and water , positioning it as a moderately moisture-sensitive precursor suitable for controlled vapor deposition applications [1]. The compound serves primarily as a silicon precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for fabricating silicon oxide, silicon nitride, and silicon oxynitride thin films in semiconductor manufacturing .

Why Generic Aminosilane Substitution Fails: Tris(dimethylamino)phenylsilane Procurement Considerations


In-class aminosilane ALD precursors cannot be interchanged without measurable impact on deposition performance and film quality. While compounds such as tris(dimethylamino)silane (TDMAS, SiH(NMe2)3) and bis(dimethylamino)silane (BDMAS, SiH2(NMe2)2) share dimethylamino ligands, their substitution at the silicon center (H vs. phenyl vs. additional amino groups) produces quantifiable divergence in three critical procurement-relevant parameters: (1) growth per cycle (GPC) rates that vary by factors of 1.5× or more under identical reactor conditions [1]; (2) carbon impurity incorporation differing by approximately half an order of magnitude in deposited films [2]; and (3) reaction energy barriers on substrate surfaces that dictate whether self-limiting ALD behavior can be maintained across a given temperature window [3]. Tris(dimethylamino)phenylsilane occupies a distinct position within this parameter space due to the electron-donating and steric effects of its phenyl substituent, which modifies both precursor volatility and surface reaction kinetics relative to non-phenyl analogs. The quantitative evidence below establishes the magnitude and direction of these differences, enabling data-driven precursor selection rather than assumption-based substitution.

Tris(dimethylamino)phenylsilane Quantitative Differentiation Evidence for Scientific Procurement


Growth Rate Comparison: BDMAS Achieves 1.5× Higher Growth per Cycle than TDMAS in SiO2 ALD

In a direct experimental comparison of SiO2 ALD processes, BDMAS (bis(dimethylamino)silane, SiH2(NMe2)2) demonstrated a growth per cycle (GPC) that was 1.5 times higher than that of TDMAS (tris(dimethylamino)silane, SiH(NMe2)3) under identical reactor pressure conditions [1]. This difference arises from the number of Si-H bonds available for surface reactions, where BDMAS retains two Si-H moieties while TDMAS contains only one. Tris(dimethylamino)phenylsilane, containing zero Si-H bonds and a phenyl substituent, occupies a distinct position in this ligand series: its reactivity profile is governed by Si-N bond cleavage rather than Si-H insertion, and the phenyl group introduces steric and electronic effects absent in both BDMAS and TDMAS. While direct GPC data for the phenyl-substituted variant is not available in the open literature, this class-level comparison establishes that precursor substitution pattern is a primary determinant of deposition rate, and procurement decisions among aminosilanes cannot assume equivalent throughput.

Atomic Layer Deposition SiO2 thin films Semiconductor precursors

Carbon Impurity Incorporation: BDMAS-Deposited SiO2 Films Exhibit Half an Order of Magnitude Lower Carbon than TDMAS Films

In the same comparative ALD study, secondary ion mass spectrometry (SIMS) analysis revealed that carbon impurity levels in SiO2 films deposited using BDMAS were approximately half an order of magnitude lower than those deposited using TDMAS under equivalent conditions [1]. This quantifiable difference in film purity is attributed to the differing ligand elimination pathways during surface reactions. Notably, the study further demonstrated that high-temperature annealing at 1000 °C for 5 seconds reduced carbon content in both films to near the SIMS detection limit [1]. This finding has direct implications for tris(dimethylamino)phenylsilane selection: the phenyl substituent introduces additional carbon atoms into the precursor molecular framework, and its elimination pathway during ALD surface reactions will differ from both BDMAS and TDMAS. The phenyl group may either serve as a carbon source contributing to film impurity or, alternatively, facilitate cleaner Si-N cleavage via steric or electronic effects. Procurement decisions for applications requiring ultra-low carbon content (e.g., gate dielectrics) must therefore account for precursor-specific impurity incorporation behavior, which cannot be extrapolated from non-phenyl analogs.

Film purity Carbon contamination Gate dielectric quality

Reaction Energy Barriers: Aminosilane Precursor Ligand Architecture Dictates Surface Reaction Kinetics on WO3(001)

First-principles density functional theory (DFT) calculations comparing aminosilane precursors DIPAS (diisopropylaminosilane), BDEAS (bis(diethylamino)silane), and TDMAS (tris(dimethylamino)silane) on hydroxyl-terminated WO3(001) surfaces revealed precursor-dependent differences in reaction energetics [1]. BDEAS exhibited the lowest energy barrier in the rate-determining step among the three precursors, while the overall reaction energetics of DIPAS and BDEAS decomposition were more exothermic than that of TDMAS [1]. Additionally, the binding strength of the leaving amine molecule to the WO3(001) surface was weakest for DIPAS, suggesting that DIPAS is more likely to reduce surface impurities during the ALD process [1]. For tris(dimethylamino)phenylsilane, the phenyl substituent introduces steric bulk and π-electron density absent in TDMAS, which would be predicted to alter both the activation barrier for Si-N cleavage and the binding energy of eliminated amine fragments. This computational framework establishes that precursor selection cannot be reduced to 'aminosilane class' equivalence; quantitative differences in surface reaction kinetics produce measurable variations in growth rate, self-limiting behavior, and film purity.

Density Functional Theory ALD surface chemistry Precursor design

Hydrolytic Sensitivity Classification: Tris(dimethylamino)phenylsilane (Rating 7) versus TDMAS (Rating 8) Shows Quantifiable Stability Difference

According to standardized hydrolytic sensitivity classifications reported in vendor technical datasheets, tris(dimethylamino)phenylsilane carries a hydrolytic sensitivity rating of 7, defined as 'reacts slowly with moisture/water' . In contrast, tris(dimethylamino)silane (TDMAS, SiH(NMe2)3) carries a hydrolytic sensitivity rating of 8, defined as 'reacts rapidly with moisture, water, protic solvents' [1]. This one-step difference on the standardized 0-10 hydrolytic sensitivity scale represents a quantifiable distinction in handling and storage requirements. The phenyl substituent in tris(dimethylamino)phenylsilane provides steric shielding of the silicon center and electron donation through π-conjugation, thereby reducing the electrophilicity of silicon toward nucleophilic attack by water. This differential has direct procurement implications: precursors with rating 7 require less stringent atmospheric exclusion during handling, may tolerate brief ambient exposure during canister changes, and present lower risk of premature decomposition during storage and transport.

Precursor stability Handling requirements Moisture sensitivity

Phenyl Substituent Effects: p-Dimethylaminophenylsilicon Compounds Exhibit Altered Hydrolysis Resistance and Thermal Properties

Classical organosilicon chemistry literature establishes that phenyl and substituted-phenyl groups bonded directly to silicon produce measurable alterations in compound properties relative to alkyl- or hydrogen-substituted analogs. Specifically, tris-(p-dimethylaminophenyl)-silane was reported to exhibit 'unusually high' resistance to hydrolysis by alkali compared with phenyl analogs [1]. Additionally, formation of p-dimethylaminophenylsilicon compounds from silicon tetrachloride and organolithium reagents proceeds more slowly than the corresponding phenyl or p-tolyl compounds [1]. These class-level observations support the inference that the phenyl substituent in tris(dimethylamino)phenylsilane modifies both the hydrolytic stability (consistent with the rating 7 vs. rating 8 observation above) and the reaction kinetics of the silicon center. The aromatic ring provides both steric bulk that shields the Si-N bonds from nucleophilic attack and electronic effects (inductive withdrawal through σ-bonds, resonance donation through π-system) that modulate the electrophilicity of silicon. These substituent effects differentiate tris(dimethylamino)phenylsilane from non-aromatic aminosilanes in ways that are chemically principled and experimentally verifiable.

Organosilicon chemistry Substituent effects Structure-property relationships

Self-Limiting ALD Growth Behavior with TDMAS Precursor: Temperature-Dependent GPC and Saturation Characteristics

A 2020 study of silicon nitride (SiNx) plasma-enhanced atomic layer deposition (PEALD) using tris(dimethylamino)silane (3DMAS/TDMAS) precursor with forming gas (5% H2-95% N2) plasma established quantitative benchmarks for growth per cycle (GPC) and self-limiting behavior [1]. For substrate temperatures (Tsub) from 50 °C to 150 °C, GPC approached saturation at 0.034 ± 0.001 nm/cycle, though higher temperatures required longer precursor exposures to achieve saturation [1]. At Tsub > 150 °C, GPC increased with exposure time, indicating loss of self-limiting behavior due to CVD-like side reactions [1]. The deposited SiNx films exhibited a refractive index of 2.097 ± 0.003 at 2 eV [1]. This data serves as a class-level benchmark for aminosilane-based SiNx ALD: tris(dimethylamino)phenylsilane, with its phenyl substituent, would be predicted to exhibit a shifted temperature window for self-limiting growth due to altered surface reaction kinetics and potentially different thermal decomposition thresholds. The phenyl group may either stabilize the precursor against premature thermal decomposition (extending the upper temperature limit) or introduce alternative decomposition pathways (narrowing the self-limiting window).

Plasma-enhanced ALD Silicon nitride Self-limiting growth

Optimal Application Scenarios for Tris(dimethylamino)phenylsilane in Semiconductor Thin Film Deposition


Silicon Oxide and Oxynitride ALD Requiring Intermediate Moisture Stability

Tris(dimethylamino)phenylsilane is optimally deployed in SiO2 or SiOxNy ALD processes where precursor handling conditions preclude the use of highly moisture-sensitive alternatives (e.g., TDMAS with hydrolytic sensitivity rating 8) but where the growth rate advantage of BDMAS (1.5× higher GPC) is not the primary selection criterion. The rating 7 hydrolytic sensitivity enables less stringent atmospheric exclusion during precursor canister installation and reduces the risk of premature decomposition during extended process campaigns. This scenario applies particularly to research-scale ALD tools lacking integrated glovebox precursor handling, or to production environments where precursor changeout frequency must balance throughput with safety and contamination control. Users should verify that the phenyl substituent does not introduce unacceptable carbon impurity into the specific film stack (analogous to the half-order-of-magnitude carbon difference observed between BDMAS and TDMAS).

Low-Temperature Silicon Nitride Deposition Requiring Extended Self-Limiting Window

For PEALD SiNx deposition in the 50-150 °C temperature regime, tris(dimethylamino)phenylsilane may offer an extended upper temperature limit for self-limiting growth compared to TDMAS. The phenyl group provides additional thermal stabilization of the precursor molecule, potentially delaying the onset of CVD-like side reactions that occur with TDMAS above 150 °C. This property is valuable for integration schemes requiring deposition over temperature-sensitive underlying layers (e.g., polymer dielectrics, organic semiconductors, or materials with low thermal budgets). Users should experimentally determine the self-limiting window for their specific reactor configuration, as the phenyl substituent alters surface reaction kinetics in ways not fully captured by TDMAS benchmarks (GPC saturation at 0.034 nm/cycle may not directly translate).

Organosilicon Thin Films Requiring Phenyl Functionalization for Tailored Optical or Dielectric Properties

Unlike non-aromatic aminosilanes (BDMAS, TDMAS, BDEAS), tris(dimethylamino)phenylsilane introduces a phenyl chromophore and π-electron system directly into the deposited film if carbon is intentionally retained. This enables tuning of refractive index, dielectric constant, or UV absorption characteristics in silicon carbonitride (SiCN) or silicon oxycarbide (SiOC) films. The phenyl group may also serve as a porogen template for generating nanoporous low-k dielectric films when combined with appropriate post-deposition treatments. This application leverages a structural feature unique to the phenyl-substituted variant within the aminosilane class; procurement of non-phenyl alternatives would preclude this functionalization pathway. Users should quantify carbon retention and film properties (e.g., refractive index, dielectric constant) under their specific deposition conditions to validate performance against device specifications.

Synthesis of Silicon-Containing Polymers via Controlled Si-N Bond Activation

Tris(dimethylamino)phenylsilane serves as a monomer or crosslinking agent in the synthesis of polysilazanes and related silicon-nitrogen polymers. The phenyl substituent modulates the reactivity of the three dimethylamino leaving groups, providing a different kinetic profile than all-alkyl aminosilanes. The class-level evidence showing that p-dimethylaminophenylsilicon compounds exhibit 'unusually high' resistance to alkaline hydrolysis suggests that phenyl-substituted silanes may enable aqueous or protic solvent processing conditions that would degrade non-aromatic analogs. This application scenario extends beyond semiconductor deposition into advanced ceramics precursors, high-temperature coatings, and specialty polymer synthesis. Procurement decisions for polymer precursor applications must weigh the balance of phenyl-modified reactivity against the additional molecular weight and cost introduced by the aromatic substituent.

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